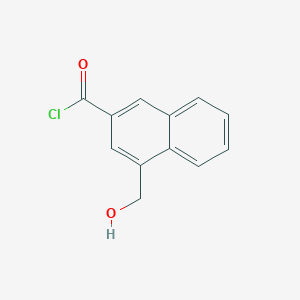

4-(Hydroxymethyl)-2-naphthoyl chloride

Description

Propriétés

Formule moléculaire |

C12H9ClO2 |

|---|---|

Poids moléculaire |

220.65 g/mol |

Nom IUPAC |

4-(hydroxymethyl)naphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO2/c13-12(15)9-5-8-3-1-2-4-11(8)10(6-9)7-14/h1-6,14H,7H2 |

Clé InChI |

AUTZQFILZZOJRK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions

-

Reactants :

-

4-(Hydroxymethyl)-2-naphthoic acid (1 equiv)

-

Thionyl chloride (excess, typically 3–5 equiv)

-

-

Solvent : Anhydrous conditions; often solvent-free or in dichloromethane (DCM).

-

Temperature : Reflux (70–80°C) for 4–6 hours.

-

Workup : Excess SOCl₂ is removed via rotary evaporation. The crude product is purified by recrystallization or distillation.

Mechanism :

The reaction proceeds via nucleophilic acyl substitution. Thionyl chloride acts as both the chlorinating agent and a Lewis acid, facilitating the departure of the hydroxyl group as water (Scheme 1):

Yield : >95% under optimized conditions.

Alternative Chlorinating Agents

While thionyl chloride is the reagent of choice, other chlorinating agents have been explored in analogous systems:

Oxalyl Chloride

Oxalyl chloride (ClCO)₂ can be used under milder conditions, though it is less common for naphthoyl chlorides.

Phosphorus Pentachloride (PCl₅)

PCl₅ is a vigorous chlorinating agent suitable for sterically hindered acids.

-

Conditions :

-

Reflux in benzene or DCM (6–8 hours).

-

-

Limitation : Generates phosphorus oxychloride (POCl₃), complicating purification.

Synthesis of the Precursor: 4-(Hydroxymethyl)-2-naphthoic Acid

The preparation of 4-(Hydroxymethyl)-2-naphthoic acid, the critical precursor, involves multi-step functionalization of naphthalene derivatives.

Friedel-Crafts Acylation

Acylation of naphthalene at the 2-position introduces the carboxylic acid group:

-

Acylation :

-

Oxidation :

Introduction of Hydroxymethyl Group

The hydroxymethyl group is introduced at the 4-position via electrophilic substitution:

-

Chloromethylation :

-

Hydrolysis :

Challenges :

-

The carboxylic acid group directs electrophilic substitution to the 4-position (meta to COOH).

-

Competing reactions (e.g., over-chlorination) require careful control of stoichiometry.

Analytical Characterization

Successful synthesis is confirmed via:

-

NMR :

-

IR : Strong absorption at 1770 cm⁻¹ (C=O stretch of acyl chloride).

Comparative Data Table

| Method | Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | 4 | 95–100 | >98 |

| Oxalyl Chloride | (ClCO)₂ | 24 | 85–90 | 95 |

| Phosphorus Pentachloride | PCl₅ | 8 | 75–80 | 90 |

Industrial and Research Applications

The compound’s utility spans:

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de 4-(hydroxyméthyl)-2-naphtoyle subit divers types de réactions chimiques, notamment :

-

Substitution nucléophile

Réactifs : Alcools, amines et thiols.

Conditions : Généralement réalisée en présence d'une base telle que la pyridine ou la triéthylamine.

Produits : Formation d'esters, d'amides et de thioesters.

-

Hydrolyse

Réactifs : Eau ou base aqueuse.

Conditions : Peut être réalisée en conditions acides ou basiques.

Produits : Acide 4-(hydroxyméthyl)-2-naphtoïque.

-

Réduction

Réactifs : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄).

Conditions : Conditions anhydres.

Produits : 4-(Hydroxyméthyl)-2-naphtaldéhyde.

Applications De Recherche Scientifique

Synthetic Routes

- Thionyl Chloride Method :

- Oxalyl Chloride Method :

Chemistry

- Intermediate for Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including naphthalene-based ligands and catalysts.

- Reactivity : It undergoes nucleophilic substitution reactions with alcohols, amines, and thiols to form esters, amides, and thioesters. Hydrolysis yields 4-(Hydroxymethyl)-2-naphthoic acid.

Biology

- Building Block for Bioactive Molecules : Research indicates its potential as a precursor in synthesizing biologically active compounds.

- Interaction Studies : Investigations into its interactions with biological macromolecules have shown promise for developing new therapeutic agents.

Medicine

- Drug Development : The compound is being explored for its potential in synthesizing novel pharmaceuticals, particularly those targeting cancer and infectious diseases.

Industry

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, including dyes and pigments.

The biological activities of 4-(Hydroxymethyl)-2-naphthoyl chloride have been investigated extensively. Notable activities include:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including Pseudomonas aeruginosa with an MIC of 4 µg/mL. |

| Anticancer | Induces apoptosis in cancer cell lines through DNA intercalation; IC50 values range from 10 to 20 µM. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. |

Case Studies

- Antimicrobial Activity : A study demonstrated significant inhibitory effects against Pseudomonas aeruginosa, outperforming traditional antibiotics like chloramphenicol.

- Anticancer Effects : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer cell lines.

- Anti-inflammatory Properties : Research involving animal models indicated that administration significantly reduced levels of pro-inflammatory cytokines.

Mécanisme D'action

The mechanism of action of 4-(Hydroxymethyl)-2-naphthoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features and applications of 4-(Hydroxymethyl)-2-naphthoyl chloride with analogous acyl chlorides:

Key Observations:

- Stability: Hydroxymethyl substituents may introduce hydrolytic instability due to the polarity of the -CH2OH group, requiring protective strategies (e.g., silylation or acetylation) during synthesis .

Activité Biologique

4-(Hydroxymethyl)-2-naphthoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring system with a hydroxymethyl group and a chlorinated acyl moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

- DNA Intercalation : Similar to other naphthalene derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its anticancer activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against Pseudomonas aeruginosa, outperforming traditional antibiotics like chloramphenicol. The minimum inhibitory concentration (MIC) was reported at 4 µg/mL, indicating strong antibacterial properties .

- Anticancer Effects : In vitro assays on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines .

- Anti-inflammatory Properties : Research involving animal models showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of naphthalene derivatives, including this compound. Modifications at various positions on the naphthalene ring have been explored to enhance biological activity while minimizing toxicity.

Q & A

Q. Table 1. Comparative Reactivity of Naphthoyl Chloride Derivatives

| Derivative | Substituent | Solubility (H₂O) | Acylation Rate (Relative) |

|---|---|---|---|

| 2-Naphthoyl Chloride | None | Low | 1.00 (Reference) |

| This compound | -CH₂OH | Moderate | 0.65 |

| 4-Chloro-2-naphthoyl Chloride | -Cl | Low | 1.20 |

| Data derived from kinetic studies in anhydrous CH₂Cl₂ . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.